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molecular formula C23H19N3O2S B8698353 N-[4-[4-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]benzamide CAS No. 303162-71-2

N-[4-[4-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]benzamide

Cat. No. B8698353
M. Wt: 401.5 g/mol
InChI Key: DZIKYKCJRCOVCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07276527B2

Procedure details

Bromine (0.18 mL, 3.5 mmol) was added to a solution of 2-(2-benzoylamino-4-pyridyl)-1-(4-methoxyphenyl)ethanone (1.2 g, 3.4 mmol) in acetic acid (10 mL) and the mixture was stirred at room temperature for 30 minutes. The reaction mixture was concentrated. The residue was dissolved in N,N-dimethylformamide (20 mL), thioacetamide (0.30 g, 19 mmol) was added to the solution and the mixture was stirred at room temperature for 20 hours. An aqueous saturated solution of sodium hydrogencarbonate (20 mL) was added to the reaction mixture, the resulting mixture was extracted with ethyl acetate and the extract was washed with water. The extract was dried and concentrated. The residue was purified by silica gel column chromatography (hexane:ethyl acetate, 1:1) to obtain 0.68 g (yield 50%) of the title compound.
Quantity
0.18 mL
Type
reactant
Reaction Step One
Name
2-(2-benzoylamino-4-pyridyl)-1-(4-methoxyphenyl)ethanone
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
50%

Identifiers

REACTION_CXSMILES
BrBr.[C:3]([NH:11][C:12]1[CH:17]=[C:16]([CH2:18][C:19]([C:21]2[CH:26]=[CH:25][C:24]([O:27][CH3:28])=[CH:23][CH:22]=2)=O)[CH:15]=[CH:14][N:13]=1)(=[O:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[C:29]([NH2:32])(=[S:31])[CH3:30].C(=O)([O-])O.[Na+]>C(O)(=O)C>[CH3:28][O:27][C:24]1[CH:25]=[CH:26][C:21]([C:19]2[N:32]=[C:29]([CH3:30])[S:31][C:18]=2[C:16]2[CH:15]=[CH:14][N:13]=[C:12]([NH:11][C:3](=[O:10])[C:4]3[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=3)[CH:17]=2)=[CH:22][CH:23]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.18 mL
Type
reactant
Smiles
BrBr
Name
2-(2-benzoylamino-4-pyridyl)-1-(4-methoxyphenyl)ethanone
Quantity
1.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NC1=NC=CC(=C1)CC(=O)C1=CC=C(C=C1)OC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0.3 g
Type
reactant
Smiles
C(C)(=S)N
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in N,N-dimethylformamide (20 mL)
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 20 hours
Duration
20 h
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the extract was washed with water
CUSTOM
Type
CUSTOM
Details
The extract was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane:ethyl acetate, 1:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=CC=C(C=C1)C=1N=C(SC1C1=CC(=NC=C1)NC(C1=CC=CC=C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.68 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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